molecular formula C30H24N2O5 B2376144 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887886-17-1

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2376144
CAS No.: 887886-17-1
M. Wt: 492.531
InChI Key: BZQNZMKYCMESBO-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core linked to a biphenyl and a dimethoxyphenyl group through amide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving diarylether derivatives.

    Amide Bond Formation: The biphenyl and dimethoxyphenyl groups are introduced via amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Final Assembly: The final compound is assembled by coupling the benzofuran core with the biphenyl and dimethoxyphenyl intermediates under optimized conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide bonds, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer or anti-inflammatory agent, given its ability to interact with specific enzymes and receptors.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of specific kinases or phosphatases.

Comparison with Similar Compounds

Similar Compounds

  • 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
  • 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the 2,4-dimethoxyphenyl group in 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-35-22-16-17-24(26(18-22)36-2)31-30(34)28-27(23-10-6-7-11-25(23)37-28)32-29(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,1-2H3,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNZMKYCMESBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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